molecular formula C13H15N3O5S B4943235 N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B4943235
M. Wt: 325.34 g/mol
InChI Key: VHPNJIOHPIWBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as S-nitrosothiol, is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it a valuable tool in various fields of research, including pharmacology, neurobiology, and toxicology. In

Scientific Research Applications

N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it a valuable tool in various fields of research, including pharmacology, neurobiology, and toxicology. N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol has been shown to modulate the activity of various enzymes and signaling pathways, making it a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol exerts its effects through the release of nitric oxide (NO) and other reactive nitrogen species (RNS). NO is a potent signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune function. N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol has been shown to modulate the activity of various enzymes and signaling pathways, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol has been found to possess unique biochemical and physiological properties that make it a valuable tool in various fields of research. It has been shown to modulate the activity of various enzymes and signaling pathways, including PKC, MAPK, and NF-κB. N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol has also been found to regulate various physiological processes, including vasodilation, neurotransmission, and immune function.

Advantages and Limitations for Lab Experiments

N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol has several advantages and limitations for lab experiments. One advantage is its stability, which allows it to be stored for extended periods of time without degradation. Another advantage is its ability to modulate the activity of various enzymes and signaling pathways, making it a valuable tool in various fields of research. However, one limitation is its potential toxicity, which must be taken into consideration when using N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol in lab experiments.

Future Directions

There are several future directions for research on N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol. One direction is to further explore its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to investigate its potential as a biomarker for various diseases, as well as its potential as a therapeutic target for drug development. Additionally, future research could focus on developing new synthetic methods for N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol and exploring its potential applications in nanotechnology and materials science.
Conclusion:
In conclusion, N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol is a valuable tool in various fields of scientific research due to its unique biochemical and physiological properties. Its stability and ability to modulate the activity of various enzymes and signaling pathways make it a potential therapeutic agent for the treatment of various diseases. However, its potential toxicity must be taken into consideration when using N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol in lab experiments. There are several future directions for research on N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol, including exploring its potential therapeutic applications, investigating its potential as a biomarker and therapeutic target, and developing new synthetic methods for its production.

Synthesis Methods

The synthesis of N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol involves the reaction of N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine with a thiol compound, such as cysteine or glutathione, in the presence of a reducing agent, such as sodium dithionite or ascorbic acid. The reaction results in the formation of a stable N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxideol compound that can be purified and used for scientific research purposes.

properties

IUPAC Name

N-methyl-6-nitro-1,1-dioxo-N-(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-3-7-21-8-6-15(2)13-11-5-4-10(16(17)18)9-12(11)22(19,20)14-13/h3-5,9H,1,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPNJIOHPIWBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCC=C)C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

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